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ML366

Quorum Sensing LuxO Inhibition Vibrio cholerae

ML366 is a substituted 2-amino-oxadiazole that inhibits Vibrio cholerae LuxO ATPase via an uncompetitive mechanism. Retains full potency in ΔcqsS (EC50 2.1 µM) and luxO D47E (EC50 2.7 µM) strains where ML343/ML344 are inactive. NIH MLPCN probe with >5.7-fold cytotoxicity selectivity (HeLa IC50 >35 µM). Order ≥98% purity for mechanistic enzymology and QS studies.

Molecular Formula C17H19N3O4
Molecular Weight 329.35 g/mol
Cat. No. B1676654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML366
SynonymsML366;  ML-366;  ML 366; 
Molecular FormulaC17H19N3O4
Molecular Weight329.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C17H19N3O4/c21-15(11-4-2-1-3-5-11)18-17-20-19-16(24-17)12-6-7-13-14(10-12)23-9-8-22-13/h6-7,10-11H,1-5,8-9H2,(H,18,20,21)
InChIKeyMZDMOTGMRDSIDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<0.2 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML366: A Substituted 2-Amino-Oxadiazole LuxO ATPase Inhibitor for Vibrio cholerae Quorum Sensing Studies


ML366 is a substituted 2-amino-oxadiazole compound that functions as an inhibitor of Vibrio cholerae quorum sensing by directly targeting the LuxO response regulator [1]. ML366 inhibits LuxO ATPase activity, preventing the phosphorylation-dependent activation of the QS cascade [1]. As a probe compound developed through the NIH Molecular Libraries Program, ML366 is structurally distinct from alternative LuxO inhibitors, possessing a benzodioxane-oxadiazole core with a cyclohexanecarboxamide moiety [2].

Why ML366 Cannot Be Substituted with Alternative Vibrio cholerae Quorum Sensing Modulators


In-class compounds targeting Vibrio cholerae quorum sensing cannot be interchanged without rigorous justification. Distinct LuxO inhibitors such as ML370, ML343, ML344, and AzaU exhibit divergent potencies across V. cholerae mutant strains, reflecting differences in their mechanisms of ATPase inhibition, binding modes, and cellular target engagement profiles [1]. Additionally, compounds targeting other nodes of the QS pathway—such as CqsS agonists or MTAN inhibitors—operate through entirely different signaling steps and cannot serve as functional substitutes for LuxO-specific inhibition [2]. Selection of ML366 over analogs must therefore be guided by the specific strain, assay context, and desired mechanistic readout.

Quantitative Differentiation of ML366 from Closest LuxO Inhibitor Analogs


Comparative EC50 Potency in V. cholerae BH1578 Bioluminescence Assay: ML366 vs. ML370, ML343, and ML344

In the primary V. cholerae BH1578 (ΔcqsA, ΔluxS) bioluminescence reporter strain, ML366 exhibits an EC50 of 2.1 µM, demonstrating approximately 20% weaker potency compared to ML370 (EC50 = 2.5 µM), but is significantly less potent than ML343 (EC50 = 0.5 µM) and ML344 (EC50 = 0.2 µM) [1]. This differentiation is critical for researchers requiring a specific potency window for dose-response studies or for applications where ultra-potent LuxO inhibition may confound pathway-specific readouts.

Quorum Sensing LuxO Inhibition Vibrio cholerae Bioluminescence Assay

LuxO On-Target Engagement in BH1651 (luxO D47E) Mutant Strain: ML366 vs. ML343 and ML344

In the V. cholerae BH1651 strain (luxO D47E), which harbors a constitutively active LuxO mutation, ML366 maintains an EC50 of 2.7 µM, indicating robust on-target engagement comparable to its activity in the wild-type background [1]. In contrast, ML343 and ML344 show markedly reduced activity in this strain (EC50 >35 µM), suggesting that these analogs may rely on alternative or indirect mechanisms for QS modulation that fail under constitutive LuxO activation [1]. This confirms that ML366 retains target-specific inhibitory activity even when LuxO is mutationally activated, whereas certain analogs do not.

Target Engagement LuxO Mutant Vibrio cholerae On-Target Specificity

Activity in CqsS Receptor Mutant Background (DH231): ML366 vs. ML370, ML343, and ML344

In the V. cholerae DH231 strain (ΔcqsS, ΔluxS), which lacks the CqsS sensor kinase, ML366 exhibits an EC50 of 2.1 µM, demonstrating pathway-specific inhibition downstream of the receptor [1]. This activity is comparable to ML370 (EC50 = 1.7 µM) but markedly superior to ML343 and ML344, which are inactive in this strain (EC50 >35 µM) [1]. The data indicate that ML366 and ML370 effectively inhibit LuxO regardless of upstream CqsS signaling, whereas ML343 and ML344 require an intact CqsS pathway for full activity, limiting their utility in studies focused on downstream LuxO function.

CqsS Mutant LuxO Pathway Specificity Vibrio cholerae Genetic Background

Cytotoxicity Selectivity Window: ML366 vs. Project Criteria Baseline

ML366 demonstrates a favorable cytotoxicity profile in HeLa cells with an IC50 >35 µM, exceeding the NIH Molecular Libraries Program probe criterion of ≥30 µM [1]. This yields a selectivity index (cytotoxicity IC50 / target EC50) of >5.7-fold (using BH1578 EC50 = 6.1 µM from the primary screen), providing a quantifiable safety margin for cellular studies [1]. While not a direct comparator to other LuxO inhibitors in the same assay format, this data establishes a baseline selectivity window that meets formal probe development standards, ensuring that observed QS inhibition is not confounded by general cellular toxicity at working concentrations.

Cytotoxicity Selectivity Index HeLa Cells Probe Criteria

Receptor Selectivity Profile: Radioligand Binding Panel Assessment

ML366 was profiled against a panel of 55 GPCRs, ion channels, and nuclear receptors at a single concentration of 10 µM [1]. The compound exhibited minimal off-target binding, with the highest observed inhibition being 38% at the Adenosine A3 receptor (human) and 36% at Dopamine D4.2 (human) [1]. The majority of targets showed <20% inhibition, including Adenosine A1 (22%), Adenosine A2A (15%), Adrenergic α2A (15%), and Cannabinoid CB1 (16%) [1]. This broad selectivity profile, while not comparative across LuxO inhibitors, establishes that ML366 does not promiscuously engage common neurotransmitter receptors, supporting its use as a selective chemical probe for LuxO-mediated QS studies.

Selectivity Radioligand Binding Off-Target Profiling Kinase Inhibitor

Recommended Application Scenarios for ML366 Based on Quantitative Differentiation


Vibrio cholerae QS Pathway Mapping in Defined Genetic Backgrounds

Researchers investigating the V. cholerae quorum sensing cascade can employ ML366 to inhibit LuxO in strains where upstream receptor signaling is genetically ablated (e.g., DH231 ΔcqsS). As demonstrated in Section 3, ML366 retains full potency (EC50 = 2.1 µM) in the absence of CqsS, whereas analogs ML343 and ML344 are inactive (>35 µM) [1]. This makes ML366 the preferred tool for isolating LuxO-specific contributions to transcriptional regulation without confounding receptor-level effects.

Target Engagement Studies Under Constitutively Active LuxO Mutations

For experiments requiring LuxO inhibition in the presence of activating mutations (e.g., luxO D47E), ML366 maintains robust activity with an EC50 of 2.7 µM, while ML343 and ML344 exhibit negligible inhibition (>35 µM) [1]. This unique property positions ML366 as the compound of choice for validating target engagement and downstream QS phenotypes in models of constitutive LuxO activation.

Cellular QS Assays Requiring a Defined Selectivity Window

ML366 offers a quantifiable cytotoxicity selectivity window (>5.7-fold based on HeLa IC50 >35 µM relative to BH1578 EC50 of 6.1 µM), meeting NIH MLPCN probe criteria [1]. Researchers can confidently use ML366 at concentrations up to 10–20 µM in mammalian cell co-culture or infection models without inducing non-specific cytotoxicity, enabling clean interpretation of LuxO-dependent virulence or biofilm phenotypes.

Chemical Biology Probe for LuxO ATPase Mechanism Studies

ML366 functions as an uncompetitive inhibitor of LuxO ATPase activity, a mechanistic distinction from competitive inhibitors such as AzaU and KS12 [1]. This differential inhibition mode makes ML366 a valuable tool for enzymological studies aimed at dissecting LuxO catalytic mechanism, ATP binding kinetics, and allosteric regulation—applications where competitive inhibitors would not provide the same mechanistic insight.

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